1-(2,6-Difluorophenyl)piperidin-4-one CAS number 1037137-97-5
1-(2,6-Difluorophenyl)piperidin-4-one CAS number 1037137-97-5
An In-Depth Technical Guide to 1-(2,6-Difluorophenyl)piperidin-4-one (CAS 1037137-97-5): Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2,6-Difluorophenyl)piperidin-4-one, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidin-4-one core is a privileged scaffold found in numerous biologically active compounds, while the 2,6-difluorophenyl moiety is frequently incorporated to enhance metabolic stability and modulate binding affinity.[1][2] This document details robust synthetic strategies for its preparation, focusing on modern palladium- and copper-catalyzed cross-coupling reactions. It further outlines a thorough analytical characterization protocol, discusses the key reactivity of the carbonyl group for further derivatization, and explores its potential applications as a key intermediate in the synthesis of novel therapeutic agents.
Introduction to N-Aryl Piperidin-4-ones
The Piperidin-4-one Scaffold in Drug Discovery
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals and natural products.[2] Its saturated, six-membered ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[3][4] The piperidin-4-one substructure, specifically, serves as a versatile synthetic intermediate.[1] The ketone functionality acts as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for screening. Compounds incorporating this scaffold have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and central nervous system (CNS) effects.[1][5]
The Strategic Role of the 2,6-Difluorophenyl Moiety
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2,6-difluoro substitution pattern on an N-aryl ring offers several distinct advantages. Firstly, the strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. Secondly, the C-F bond is exceptionally stable, and the fluorine atoms can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Finally, the ortho-fluorine substituents force the phenyl ring to adopt a twisted conformation relative to the piperidine ring, which can be leveraged to probe specific binding pockets or to lock in a bioactive conformation.
Synthetic Strategies for 1-(2,6-Difluorophenyl)piperidin-4-one
The primary challenge in synthesizing the target compound is the formation of the C(aryl)-N(piperidine) bond. While classical methods like nucleophilic aromatic substitution (SNAr) are effective for highly electron-deficient aryl halides (e.g., those bearing a nitro group[6]), modern transition-metal-catalyzed cross-coupling reactions provide a more general and efficient route for non-activated substrates like 1,3-difluorobenzene.
Retrosynthetic Analysis
The key disconnection for the synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one is the C-N bond, leading back to 4-piperidone (or a protected equivalent) and an appropriate 2,6-difluorophenyl electrophile.
Caption: Retrosynthetic approach for the target molecule.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[7] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate.[8][9] The choice of ligand is critical, as it influences the efficiency of both the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-piperidone hydrochloride (1.0 eq), the aryl halide (e.g., 1-bromo-2,6-difluorobenzene, 1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0-2.5 eq) followed by an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the final product.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical alternative that uses a copper catalyst.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand (such as a diamine or phenanthroline) and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMF or DMSO.[13][14] This method can be more cost-effective than palladium-catalyzed approaches but may require higher temperatures.[15]
Experimental Protocol: Ligand-Assisted Ullmann Condensation
-
Reaction Setup: To a reaction vessel, add 4-piperidone hydrochloride (1.0 eq), the aryl halide (e.g., 1-iodo-2,6-difluorobenzene, 1.0 eq), CuI (5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO).
-
Reaction: Heat the mixture to 100-140 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer may need to be filtered to remove inorganic salts.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
Caption: General experimental workflow for synthesis and purification.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(2,6-Difluorophenyl)piperidin-4-one. The following data are based on established values for analogous piperidin-4-one structures.[16][17]
| Property | Predicted Value / Characteristic Signal |
| Molecular Formula | C₁₁H₁₁F₂NO |
| Molecular Weight | 211.21 g/mol |
| ¹H NMR | δ ~7.0-7.4 ppm (m, Ar-H), ~3.5-3.8 ppm (m, 2H, -CH₂-N), ~2.6-2.9 ppm (m, 2H, -CH₂-C=O). The piperidine ring protons will exhibit complex multiplets. |
| ¹³C NMR | δ ~207-210 ppm (C=O), ~158-162 ppm (d, J_CF, C-F), ~112-115 ppm (t, J_CF, C-H ortho to F), ~50-55 ppm (-CH₂-N), ~40-45 ppm (-CH₂-C=O). |
| ¹⁹F NMR | A single multiplet is expected in the range of δ -110 to -130 ppm. |
| IR Spectroscopy | Strong C=O stretch at ~1710-1725 cm⁻¹, C-F stretches at ~1200-1280 cm⁻¹, C-N stretch at ~1100-1150 cm⁻¹. |
| Mass Spectrometry | Expected [M+H]⁺ at m/z = 212.08. |
Reactivity and Synthetic Utility
The primary site of reactivity is the ketone at the C4 position, which serves as a versatile handle for introducing molecular diversity.
Caption: Key synthetic transformations of the C4-carbonyl group.
-
Reductive Amination: The most common transformation, reacting the ketone with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), yields 4-amino-piperidine derivatives. This is a cornerstone of combinatorial library synthesis.
-
Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) cleanly reduces the ketone to the corresponding secondary alcohol, 1-(2,6-difluorophenyl)piperidin-4-ol.
-
Wittig Reaction: Reaction with phosphorus ylides provides access to 4-alkylidene-piperidine derivatives, which are valuable intermediates and can act as Michael acceptors.
-
Organometallic Addition: Grignard or organolithium reagents add to the carbonyl to form tertiary alcohols, introducing a new carbon-carbon bond.
Applications in Research and Drug Development
1-(2,6-Difluorophenyl)piperidin-4-one is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility lies in its ability to be readily incorporated into more complex target molecules.[18] Based on the known pharmacology of related structures, this building block is particularly relevant for the development of:
-
CNS Agents: The piperidine scaffold is prevalent in drugs targeting neurological disorders. The lipophilicity and metabolic stability imparted by the difluorophenyl group make it suitable for developing agents intended to cross the blood-brain barrier.[18]
-
Analgesics: Many potent analgesics, including fentanyl and its analogues, are based on a 4-substituted piperidine core.[19]
-
Kinase Inhibitors: The N-aryl piperidine motif can serve as a hinge-binding element or a solvent-exposed moiety in various kinase inhibitors used in oncology.
Conclusion
1-(2,6-Difluorophenyl)piperidin-4-one is a strategically important building block for modern drug discovery. Its synthesis is reliably achieved through well-established palladium- or copper-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation. The compound's true value is realized through the versatile reactivity of its C4-carbonyl group, which allows for the rapid generation of diverse libraries of complex molecules. For researchers and scientists in pharmaceutical development, this intermediate represents a valuable starting point for accessing novel chemical matter with potential therapeutic applications across multiple disease areas.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 14646–14658. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ahmad, S., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Muthukumar, M., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1269, 133801. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
Al-Dajani, W. W., et al. (2011). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E, 67(Pt 9), o2409. Retrieved from [Link]
-
Sureshbabu, A. R., & Raghunathan, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100185. Retrieved from [Link]
-
Manivel, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
Kumar, S., et al. (2022). Synthesis, DFT, QTAIM, and RDG analysis of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Chemical Data Collections, 41, 100936. Retrieved from [Link]
-
Kormos, A., & Ceylan, S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1060. Retrieved from [Link]
-
Lee, C. F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1109. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(3,4-Difluorophenyl)piperidin-4-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM50214128. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]
-
Bespalko, Y. N., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(18), 5854. Retrieved from [Link]
-
Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1537-1550. Retrieved from [Link]
-
Yılmaz, F., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. Retrieved from [Link]
-
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione. PubChem Compound Database. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]
-
University of St Andrews. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-difluorophenyl)piperidin-4-one. Retrieved from [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. 4-Piperidone - Wikipedia [en.wikipedia.org]
